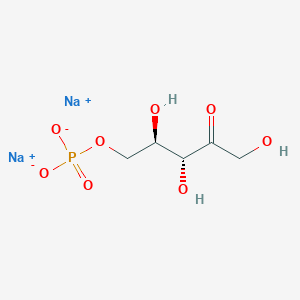![molecular formula C12H12N2OS B019850 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol CAS No. 107718-34-3](/img/structure/B19850.png)
4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol often involves strategic intermolecular bonding and reactions. For example, compounds containing the dimethylpyrimidin-2-yl group can be synthesized through nucleophilic displacement reactions, cyclocondensation, and reactions involving thiourea or guanidine, resulting in derivatives with varied biological activities (Saeed et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized through various techniques, including X-ray diffraction, which reveals intricate details about their crystalline structure. For instance, the crystal structure analysis of related derivatives shows the planarity of the benzene ring system and the spatial arrangement of substituent groups, which are critical for the compound's reactivity and interaction with biological targets (Ren et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol derivatives encompasses a range of reactions, including S-alkylation under phase transfer conditions, highlighting the compounds' versatility in forming various chemically and biologically active molecules (Dave & Patel, 2001).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are influenced by the molecular structure and substituent groups. The stability of complexes formed by related compounds at high temperatures is an essential aspect of their physical properties, as these complexes exhibit endothermic effects upon melting and thermolysis (Erkin et al., 2017).
Chemical Properties Analysis
The chemical properties of these compounds are marked by their biological activities, such as antifungal effects, which are attributed to the structural features of the dimethylpyrimidin-2-yl group and its derivatives. These activities are determined through synthesis and characterization by various spectroscopic methods, supporting the compounds' potential as antifungal agents (Jafar et al., 2017).
Applications De Recherche Scientifique
Natural Sources and Bioactivities
Studies on phenolic compounds like 2,4-Di-tert-butylphenol and its analogs highlight their occurrence in a wide variety of organisms and their potent toxicity against a broad spectrum of testing organisms. These compounds are often major components of volatile or essential oils, suggesting significant biological activities (Fuqiang Zhao et al., 2020).
Pharmacological Effects
Research on Chlorogenic Acid (CGA), a phenolic acid, has shown its therapeutic roles in antioxidant activity, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory effects, among others. These findings suggest the potential for phenolic compounds in treating a range of disorders, including cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).
Chemical Sensing and Environmental Monitoring
The development of fluorescent chemosensors based on phenolic compounds for detecting various analytes, including metal ions and neutral molecules, indicates the utility of phenolic derivatives in chemical sensing and environmental monitoring (P. Roy, 2021).
Antimicrobial and Antioxidant Applications
Phenolic acid grafted chitosan has shown enhanced antioxidant, antimicrobial, antitumor, and anti-inflammatory activities, demonstrating the potential for these modified phenolic compounds in food preservation, medical applications, and environmental protection (Jun Liu et al., 2017).
Environmental Occurrence and Toxicology
Studies on Synthetic Phenolic Antioxidants (SPAs) have raised concerns about their environmental occurrence, human exposure, and potential toxicity. These findings underscore the need for careful assessment and management of phenolic compounds and their derivatives in the environment (Runzeng Liu & S. Mabury, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-7-9(2)14-12(13-8)16-11-5-3-10(15)4-6-11/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCAKJCKGFHPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371263 | |
| Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol | |
CAS RN |
107718-34-3 | |
| Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)




![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)





